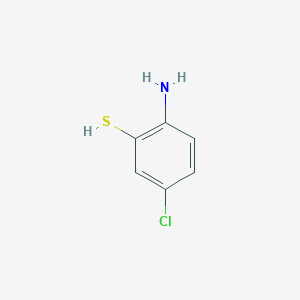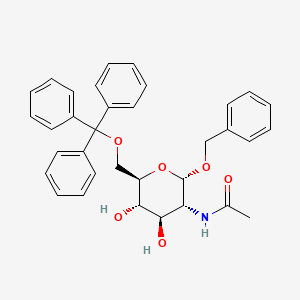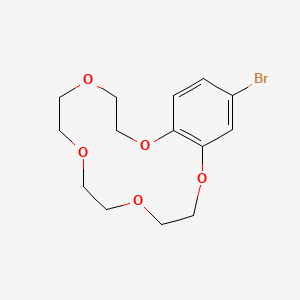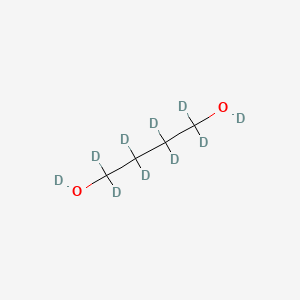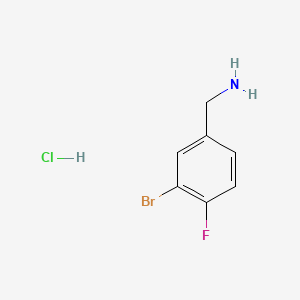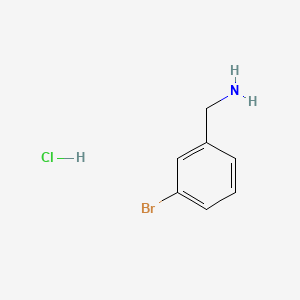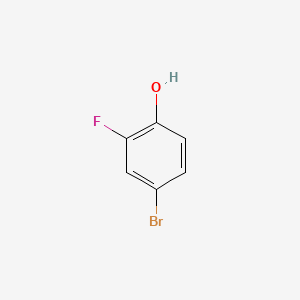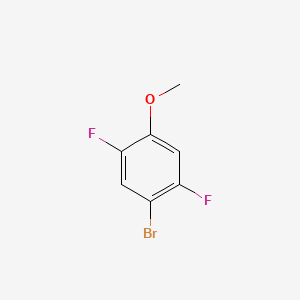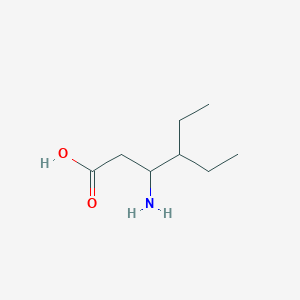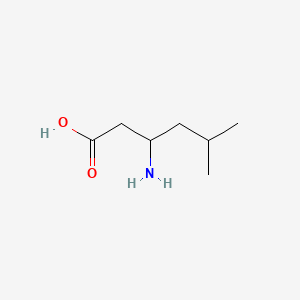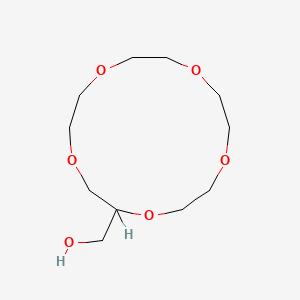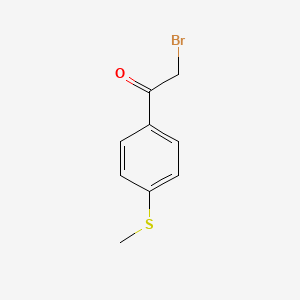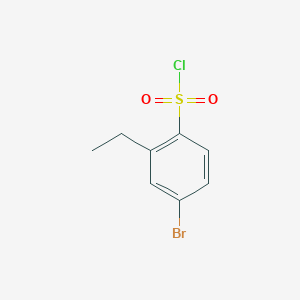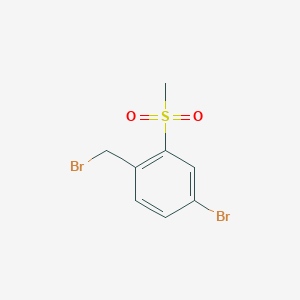
4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene
Übersicht
Beschreibung
The compound "4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene" is a brominated benzene derivative with a methylsulfonyl group and a bromomethyl group attached to the benzene ring. While none of the provided papers directly discuss this compound, they do provide insights into the chemistry of brominated benzene derivatives and related sulfone compounds, which can be useful in understanding the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of brominated benzene derivatives and sulfone compounds is well-documented. For instance, 3-bromo-2-(tert-butylsulfonyl)-1-propene is synthesized and reacts with various electrophiles to yield highly functionalized sulfones . Similarly, the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene is achieved through a Wittig-Horner reaction, indicating that brominated benzene compounds can be synthesized through multiple step reactions involving phosphorus ylides . These methods could potentially be adapted for the synthesis of "4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene".
Molecular Structure Analysis
X-ray diffraction (XRD) analysis is a common technique used to determine the molecular structure of brominated benzene derivatives. For example, the crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide has been investigated using XRD, revealing a triclinic structure with strong interionic hydrogen bonds . Similarly, the structure of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was determined using single crystal XRD . These studies suggest that XRD could be used to analyze the molecular structure of "4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene".
Chemical Reactions Analysis
Brominated benzene derivatives are known to participate in various chemical reactions. For instance, the reaction of bromoethylsulfonium salt with aminoalcohols to form heterocyclic compounds and the formation of bromonium ylides in the synthesis of 4-bromo-1,2-dihydroisoquinolines demonstrate the reactivity of brominated compounds. These reactions are indicative of the potential reactivity of "4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene" in forming new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be inferred from related compounds. For example, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene suggest that brominated benzene compounds can exhibit interesting photophysical characteristics . The crystal structure of 2-(4-bromophenyl)-5,6-methylenedioxy-3-phenylsulfinyl-1-benzofuran benzene solvate shows intermolecular interactions that stabilize the structure . These findings can provide insights into the potential properties of "4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene", such as its crystalline structure and photophysical behavior.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Interactions
- X-Ray Structure Determinations : The study of benzene derivatives, including those with bromo and bromomethyl substituents, reveals various interactions like Br···Br, C–H···Br, C–Br···Br, and C–Br···π. These findings highlight the structural diversity and complexity in such compounds, contributing to our understanding of molecular interactions in similar substances (Jones, Kuś, & Dix, 2012).
Chemical Synthesis and Reactions
- Bromomethyl Sulfones in Chemical Reactions : Research demonstrates the utility of bromomethyl sulfones in Michael-induced Ramberg-Bäcklund reactions, emphasizing their role in synthesizing complex chemical structures (Vasin, Bolusheva, & Razin, 2003).
- Multi-Coupling Reagent Applications : A study shows how bromo-substituted compounds can react with various electrophiles, highlighting their use as versatile multi-coupling reagents in synthetic chemistry (Auvray, Knochel, & Normant, 1985).
- Diversity-Oriented Synthesis of Spirocycles : These compounds are used in the synthesis of spirocyclic structures, demonstrating their role in creating diverse molecular architectures (Kotha & Ali, 2015).
Molecular and Material Science
- Synthesis of Vinyl Sulfones and Sulfonamides : This research outlines the synthesis protocols for various biologically active vinyl sulfones and sulfonamides, showcasing the broader applications of such compounds in molecular science (2020).
Crystallography and Material Properties
- Crystal Structure Analysis : Studies on compounds like 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran show complex crystal structures with significant intermolecular interactions, which are vital for understanding material properties (Choi, Seo, Son, & Lee, 2009).
Fluorescence and Photoluminescence
- Fluorescence Properties : Research into the fluorescence properties of bromobenzene derivatives reveals their potential in photoluminescent materials and their applications in molecular electronics (Zuo-qi, 2015).
Pharmaceutical Applications
- Benzamide Derivatives Synthesis : The synthesis of benzamide derivatives from bromobenzene compounds shows potential applications in pharmaceuticals, particularly as small molecular antagonists (De-ju, 2014; Bi, 2014).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions to take when handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications.
Please note that the availability of this information can vary depending on how well-studied the compound is. For less common compounds, some of this information may not be available. If you have any other questions or need information on a different compound, feel free to ask!
Eigenschaften
IUPAC Name |
4-bromo-1-(bromomethyl)-2-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2S/c1-13(11,12)8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFOHHNHJUOESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375525 | |
| Record name | 4-Bromo-1-(bromomethyl)-2-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene | |
CAS RN |
254887-18-8 | |
| Record name | 4-Bromo-1-(bromomethyl)-2-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


